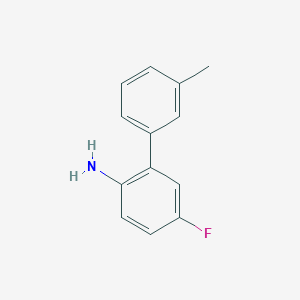
5-Fluoro-3'-methylbiphenyl-2-amineE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3’-methylbiphenyl-2-amineE is an organic compound with the molecular formula C13H12FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 5th position and a methyl group at the 3’ position of the biphenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-methylbiphenyl-2-amineE typically involves the following steps:
Industrial Production Methods
Industrial production methods for 5-Fluoro-3’-methylbiphenyl-2-amineE are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-methylbiphenyl-2-amineE undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-methylbiphenyl-2-amineE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-methylbiphenyl-2-amineE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as the NF-kB and Wnt/β-catenin pathways, which are involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-3’-methylbiphenyl-2-amineE.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorine substitution patterns.
Uniqueness
5-Fluoro-3’-methylbiphenyl-2-amineE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and methyl substitutions enhance its stability and reactivity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
4-fluoro-2-(3-methylphenyl)aniline |
InChI |
InChI=1S/C13H12FN/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,15H2,1H3 |
InChI Key |
XDLDVVGGQNYHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


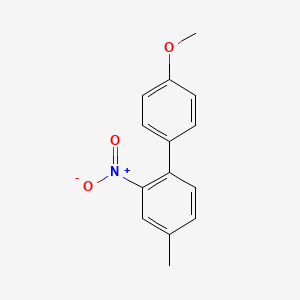
![N-{4-[2-(Diethylamino)ethyl]-2,5-dimethylphenyl}acetamide](/img/structure/B12528614.png)
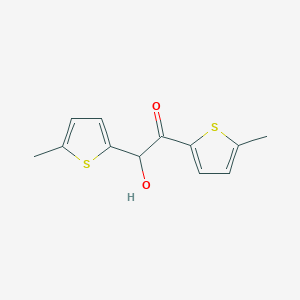


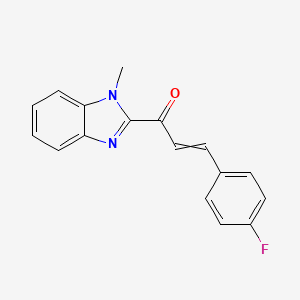
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
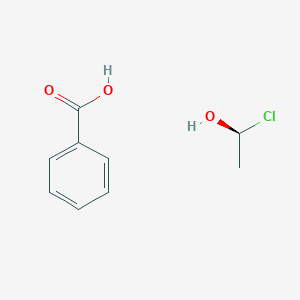
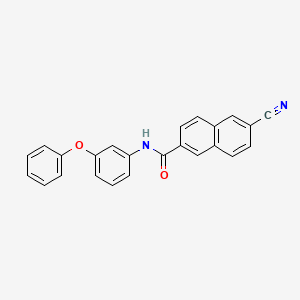
![3-{3-(Pyridin-4-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrol-2-yl}benzonitrile](/img/structure/B12528667.png)
![1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide](/img/structure/B12528669.png)


![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
